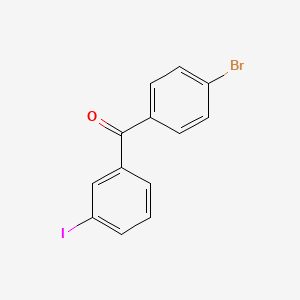

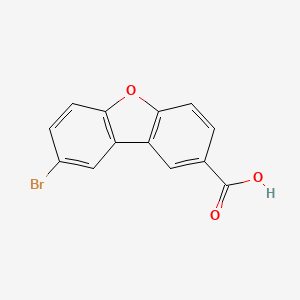

4'-溴-3-碘苯甲酮

描述

4'-Bromo-3-iodobenzophenone is a compound that is structurally related to various bromo- and iodo- substituted aromatic compounds. While the specific compound 4'-Bromo-3-iodobenzophenone is not directly studied in the provided papers, related compounds such as 4-bromobenzophenone and its polymorphs have been investigated for their physical properties, crystal structures, and reactivity .

Synthesis Analysis

The synthesis of related brominated compounds typically involves condensation reactions or palladium-catalyzed coupling reactions. For instance, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through condensation with aromatic aminophenols . Similarly, o-bromobenzyl alcohol was used as an annulating reagent in a palladium-catalyzed cascade reaction to synthesize polycyclic aromatic hydrocarbons . These methods could potentially be adapted for the synthesis of 4'-Bromo-3-iodobenzophenone.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds has been characterized using various techniques such as X-ray diffraction, FT-IR, and NMR . For example, the crystal structure of 4-bromobenzophenone polymorphs was determined using single-crystal and powder X-ray diffractometry, revealing the presence of weak hydrogen bonds and halogen bonding interactions . These techniques could be applied to determine the molecular structure of 4'-Bromo-3-iodobenzophenone.

Chemical Reactions Analysis

The reactivity of brominated compounds often involves nucleophilic substitution reactions. For instance, 3-bromo-2-nitrobenzo[b]thiophene underwent aromatic nucleophilic substitution with amines . This suggests that 4'-Bromo-3-iodobenzophenone could potentially participate in similar nucleophilic substitution reactions, given the presence of a bromine atom that could be displaced by a nucleophile.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds have been extensively studied. For example, the polymorphism of 4-bromobenzophenone was investigated, revealing different melting points and crystal structures for its polymorphs . Additionally, the optical and electrochemical properties of poly(iminophenol)s derived from 4-bromobenzaldehyde were characterized, including their HOMO-LUMO energy levels and band gaps . These studies provide a foundation for understanding the properties of 4'-Bromo-3-iodobenzophenone, which may exhibit similar characteristics due to the presence of bromine and iodine substituents.

科学研究应用

光还原研究

4'-溴-3-碘苯甲酮可用于光还原研究。 例如,类似的化合物如 4-溴-4'-甲基苯甲酮和 4-溴-4'-氟苯甲酮已因其光还原性能而被研究 。这些化合物被置于旋转架式 Rayonet 反应器中,并在 350 nm 的紫外光下照射不同时间段。 然后通过红外光谱法研究所得的取代苯偶姻 。

取代苯甲酮的合成

4'-溴-3-碘苯甲酮可通过 Friedel-Crafts 法使用苯甲酰氯和过量的溴苯合成 。 真空蒸馏和在 100% 乙醇中重结晶后,产物以 54.3% 的收率回收 。

磷光研究

苯甲酮,包括 4'-溴-3-碘苯甲酮,以其磷光而闻名 。该特性已在降低的温度下被广泛研究。 在一项实验中,试图将 4-氯-4'-碘苯甲酮包封在聚甲基丙烯酸甲酯中,以便通过分离单个分子来研究室温下的磷光 。

α-溴化反应研究

羰基化合物的 α-溴化反应是有机化学领域的一个重要课题 。 4'-溴-3-碘苯甲酮可能用于此类研究。 例如,通过使用吡啶氢溴酸溴化物作为溴化剂,研究了各种苯乙酮衍生物的溴化反应 。

α-溴-苯乙酮衍生物的合成

4'-溴-3-碘苯甲酮可能用于合成 α-溴-苯乙酮衍生物 。 例如,在 90 ℃ 下,使用 4-氯苯乙酮作为底物,乙酸作为溶剂,底物与溴化剂的摩尔比为 1.0:1.1,合成了 4-氯-α-溴-苯乙酮 。

化学创新实验

4'-溴-3-碘苯甲酮可用于为本科生设计的化学创新实验 。 此类实验不仅巩固了他们的理论知识,而且加深了他们对有机反应原理的理解,同时培养了他们的科学素养、研究能力、创新能力和对国际前沿趋势的及时意识 。

属性

IUPAC Name |

(4-bromophenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULLZCOQGRZYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568107 | |

| Record name | (4-Bromophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96464-18-5 | |

| Record name | (4-Bromophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

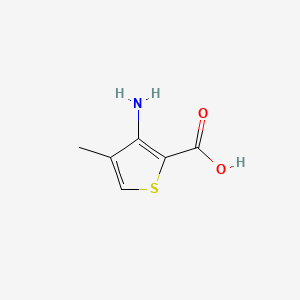

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-c]pyridin-3-amine](/img/structure/B1283511.png)

![5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283513.png)

![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)

![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)

![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)